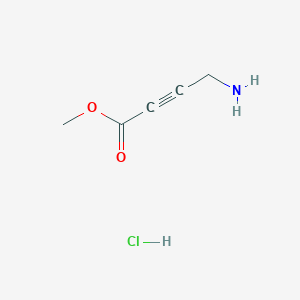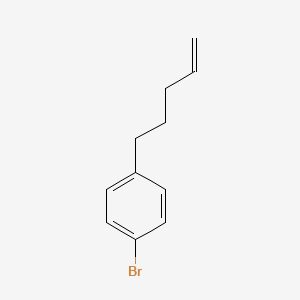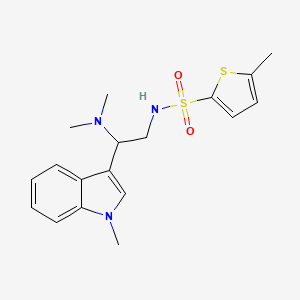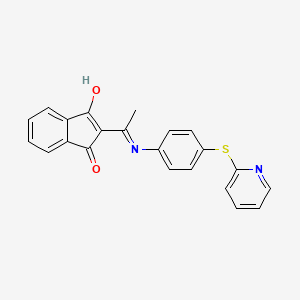
2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Indane-1,3-dione, a related compound, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s involved in various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .Scientific Research Applications
Synthesis and Biological Evaluation
- Research into the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring and/or the heterocycle has been conducted. One study explored the regiospecific attack of β-diketoenamines by alkyl iodides, leading to N-substituted compounds. Among these, certain derivatives showed marked anti-inflammatory activity without anti-coagulant action, suggesting potential for therapeutic application (Leblois et al., 1987).
Chemical Properties and Applications
- The chemical synthesis and biological evaluation of substituted thiophenyl derivatives of indane-1,3-dione have been investigated. These compounds were examined for their anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, with some showing moderate activities. This highlights the compound's versatility and potential in medicinal chemistry (Giles et al., 2007).
Potential Therapeutic Applications
- A study on the synthesis and ring cyclization–expansion–contraction reactions of some new 2,2-disubstituted indan-1,3-diones and related compounds discovered marked analgesic activity in one of the synthesized compounds, revealing the possibility of developing new pain relief medications (Roxburgh & Banting, 2006).
Antimicrobial and Anticoagulant Activities
- Another research focused on the synthesis, antimicrobial, and anticoagulant activities of 2-(Arylsulfonyl)indane-1,3-diones, identifying them as potent blood anticoagulants. The search for improved analogs highlights ongoing efforts to find more effective and safer therapeutic agents (Jeyachandran & Ramesh, 2011).
Aromatase Inhibition
- Exploring the structure-activity relationship of aminoglutethimide analogues, research into the selective inhibition of aromatase by analogues where the aminophenyl substituent is replaced by pyridyl or substituted pyridyl, such as the 4-pyridyl analogue, showcases the compound's potential in the treatment of estrogen-dependent diseases (Foster et al., 1985).
Future Directions
Indane-1,3-dione, a related compound, is of high current interest and has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It’s also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests potential future directions for “2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione” in similar applications.
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(4-pyridin-2-ylsulfanylphenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(20-21(25)17-6-2-3-7-18(17)22(20)26)24-15-9-11-16(12-10-15)27-19-8-4-5-13-23-19/h2-13,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBUPDWDYNFUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)SC2=CC=CC=N2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(2-Pyridylthio)phenyl)amino)ethylidene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)
![methyl 5-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2989168.png)
![2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2989169.png)
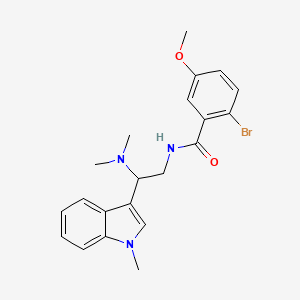
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2989176.png)
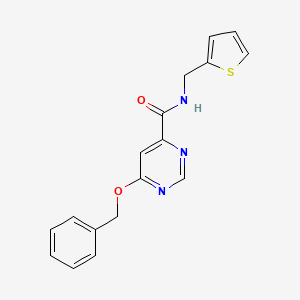
![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)
![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)
